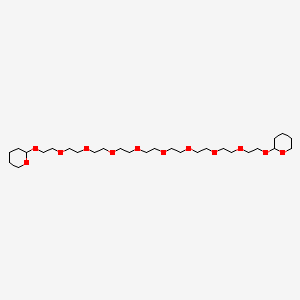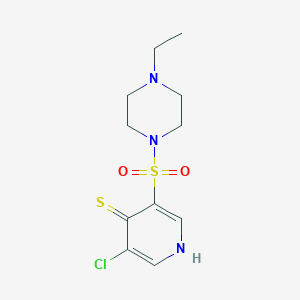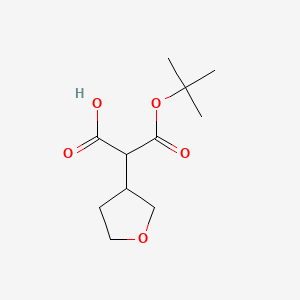![molecular formula C25H36O3P2 B15061869 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It features a unique structure that includes tert-butyl groups, a phenoxy group, and a dihydrobenzo[d][1,3]oxaphosphol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multiple steps. One common approach is the reaction of a suitable phosphine precursor with tert-butyl groups and a phenoxy substituent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar principles used in laboratory synthesis are scaled up for industrial applications, with additional considerations for safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Organic Synthesis: It is used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound serves as a catalyst in various chemical transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: The compound’s structure makes it a candidate for drug development and medicinal chemistry studies.
Mecanismo De Acción
The mechanism of action of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its ability to coordinate with metal centers in catalytic processes. The tert-butyl and phenoxy groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions. The dihydrobenzo[d][1,3]oxaphosphol ring plays a crucial role in stabilizing the compound and enhancing its catalytic properties .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound with tert-butyl groups, used as an antioxidant in polymers.
Di-tert-butyl(2’-methylbiphenyl-2-yl)phosphine: A related compound with similar steric properties, used in catalysis.
Uniqueness
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct reactivity and selectivity in catalytic processes, making it valuable for specialized applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C25H36O3P2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C25H36O3P2/c1-23(2,3)29-21-19(27-18-14-11-10-12-15-18)16-13-17-20(21)28-22(29)30(26,24(4,5)6)25(7,8)9/h10-17,22H,1-9H3/t22-,29-/m0/s1 |
Clave InChI |
PNRHAZMBIFGULH-ZTOMLWHTSA-N |
SMILES isomérico |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)

![2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-](/img/structure/B15061813.png)


![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)

![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

